molecular formula C16H10Cl2N2OS B5652541 N-1,3-benzothiazol-2-yl-3-(2,4-dichlorophenyl)acrylamide

N-1,3-benzothiazol-2-yl-3-(2,4-dichlorophenyl)acrylamide

Cat. No. B5652541
M. Wt: 349.2 g/mol
InChI Key: SQBAERYIOMMDNH-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related benzothiazole compounds typically involves multi-step chemical reactions. For example, N-(2-acetylbenzofuran-3-yl)acrylamide, a similar acrylamide monomer, is synthesized through reactions involving chloroacetone, 2-hydroxy-benzonitrile, acryloyl chloride, and triethylamine under controlled conditions (Barım & Akman, 2019). Although not the exact compound , this process provides insight into the potential complexity and steps involved in synthesizing N-1,3-benzothiazol-2-yl-3-(2,4-dichlorophenyl)acrylamide.

Molecular Structure Analysis

Crystal structure analysis can provide detailed information on the molecular conformation and bonding characteristics of benzothiazole derivatives. For example, the crystal structure of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate has been elucidated, showing specific bond lengths and angles that highlight the steric interactions within the molecule (Aydin et al., 2002).

Chemical Reactions and Properties

Benzothiazole compounds participate in various chemical reactions, leading to diverse derivatives with unique properties. For instance, benzothiazol-2-ylcarbonylhydroximoyl chloride reacts with different amines and nitriles to form novel heterocycles, demonstrating the reactive versatility of the benzothiazole core (Farag, Dawood, & Abdelhamid, 1997).

properties

IUPAC Name

(E)-N-(1,3-benzothiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2OS/c17-11-7-5-10(12(18)9-11)6-8-15(21)20-16-19-13-3-1-2-4-14(13)22-16/h1-9H,(H,19,20,21)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBAERYIOMMDNH-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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